molecular formula C26H28N4O3S B2589598 N-(2-ethoxyphenyl)-2-{[5-methyl-4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1111981-78-2

N-(2-ethoxyphenyl)-2-{[5-methyl-4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2589598
CAS No.: 1111981-78-2
M. Wt: 476.6
InChI Key: RFMNZTAEQRDTTQ-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-{[5-methyl-4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a synthetic small molecule featuring a pyrrolo[3,2-d]pyrimidinone core. This heterocyclic scaffold is substituted with a propan-2-yl group at position 3, a methyl group at position 5, a phenyl ring at position 7, and a sulfanyl-linked acetamide moiety at position 2. Pyrrolo[3,2-d]pyrimidinone derivatives are frequently explored as kinase inhibitors or modulators of enzymatic activity due to their structural mimicry of purine bases .

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-(5-methyl-4-oxo-7-phenyl-3-propan-2-ylpyrrolo[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O3S/c1-5-33-21-14-10-9-13-20(21)27-22(31)16-34-26-28-23-19(18-11-7-6-8-12-18)15-29(4)24(23)25(32)30(26)17(2)3/h6-15,17H,5,16H2,1-4H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFMNZTAEQRDTTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2C(C)C)N(C=C3C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-2-{[5-methyl-4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrrolo[3,2-d]pyrimidine core, followed by the introduction of the ethoxyphenyl and sulfanylacetamide groups. Common reagents and conditions include:

    Starting Materials: Appropriate pyrimidine derivatives, ethoxyphenyl compounds, and thiol reagents.

    Reaction Conditions: Solvents like dichloromethane or ethanol, catalysts such as palladium or copper, and temperature control ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles might be employed.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-2-{[5-methyl-4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.

    Reduction: Reduction of the carbonyl group to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its biological activity and potential as a therapeutic agent.

    Medicine: Exploring its use in drug development for treating diseases.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-2-{[5-methyl-4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Molecular Targets: Enzymes, receptors, or other proteins.

    Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the compound’s properties, it is compared to structurally and functionally related molecules. The following table summarizes key similarities and differences:

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Notable Features Reference
Target Compound Pyrrolo[3,2-d]pyrimidinone - 3-(propan-2-yl)
- 5-methyl
- 7-phenyl
- 2-sulfanylacetamide (N-(2-ethoxyphenyl))
~494.6* High lipophilicity due to propan-2-yl and phenyl groups; potential kinase inhibition activity N/A
2-{[5-(5-methylfuran-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide () Thieno[2,3-d]pyrimidinone - 3-(allyl)
- 5-(5-methylfuran-2-yl)
- 2-sulfanylacetamide (N-(2-methylphenyl))
~466.5 Thiophene core enhances π-stacking; allyl group may reduce metabolic stability
Ethyl 3-(4-chlorophenyl)-2-(dipentylamino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate () Pyrrolo[3,2-d]pyrimidine - 3-(4-chlorophenyl)
- 2-(dipentylamino)
- 7-carboxylate (ethyl ester)
- 5-phenyl
~562.1 Chlorophenyl and carboxylate groups may improve solubility; dipentylamino enhances membrane affinity
N-(2-methoxy-5-methylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide () Thieno[3,2-d]pyrimidinone - 3-methyl
- 7-(4-methylphenyl)
- 2-sulfanylacetamide (N-(2-methoxy-5-methylphenyl))
465.6 Methoxy and methylphenyl groups optimize steric bulk; thiophene core alters electronic properties

*Molecular weight calculated based on formula C₂₈H₂₈N₄O₃S.

Key Comparative Insights:

Core Structure Influence: The pyrrolo[3,2-d]pyrimidinone core in the target compound (vs. thieno variants in and ) introduces distinct electronic and steric profiles. Pyrrolo cores are more rigid and may enhance binding to ATP pockets in kinases, while thieno derivatives exhibit stronger π-π interactions .

Ethoxy vs. Methoxy Phenyl Groups: The 2-ethoxyphenyl acetamide in the target compound may offer improved solubility over the 2-methoxy-5-methylphenyl group in ’s compound, as ethoxy groups reduce crystallinity .

3D Similarity Metrics :

  • Using PubChem3D’s criteria (shape similarity (ST) ≥0.8, feature similarity (CT) ≥0.5), the target compound and ’s compound likely share high ComboT scores due to overlapping acetamide and heterocyclic features. However, differences in core structure (pyrrole vs. thiophene) may reduce ST scores below 0.8 .

Biological Relevance :

  • Compounds with phenyl (target) or 4-methylphenyl () substituents at position 7 show enhanced affinity for hydrophobic enzyme pockets. The 5-methylfuran group in ’s compound may confer selectivity for oxidoreductases .

Research Findings:

  • Tanimoto Similarity : The target compound shares a Tanimoto coefficient >0.85 with ’s compound (based on 2D fingerprint similarity), suggesting overlapping pharmacophores .
  • Synthetic Accessibility : The propan-2-yl group in the target compound may complicate synthesis compared to the allyl or methyl groups in analogues, requiring advanced regioselective methods .
  • ADME Properties : The ethoxyphenyl group in the target compound likely improves metabolic stability over methoxy variants, as ethyl ethers resist demethylation .

Biological Activity

N-(2-ethoxyphenyl)-2-{[5-methyl-4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound belonging to the class of pyrrolopyrimidines. Its unique structure, which includes an ethoxyphenyl moiety and a sulfanyl group, suggests potential biological activities that warrant further investigation. This article reviews the compound's biological activity based on existing literature and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C26H28N4O3SC_{26}H_{28}N_{4}O_{3}S, with a molecular weight of 476.6 g/mol. The presence of functional groups such as the ethoxyphenyl and sulfanyl enhances its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC26H28N4O3SC_{26}H_{28}N_{4}O_{3}S
Molecular Weight476.6 g/mol
StructurePyrrolopyrimidine derivative

This compound exhibits significant biological activities through interactions with specific molecular targets such as enzymes and receptors. It is believed to modulate various signaling pathways that influence cellular processes like proliferation and apoptosis. Preliminary studies suggest that this compound may inhibit certain enzyme activities or receptor functions, indicating its potential as a therapeutic agent in various diseases.

In Vitro Studies

In vitro studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines. For instance, derivatives of similar pyrrolopyrimidine compounds have shown micromolar to nanomolar GI50 values in inhibiting cell proliferation. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and growth regulation.

Case Studies

  • Antitumor Activity : A study evaluating the antitumor effects of related pyrrolopyrimidine derivatives reported significant cytotoxicity against A549 lung cancer cells, with average GI50 values below 100 nM for several derivatives. The mechanism involved inhibition of tubulin polymerization, similar to established chemotherapeutics like combretastatin A-4 .
  • Enzyme Inhibition : Research into the inhibition of specific enzymes by pyrrolopyrimidines has shown that these compounds can effectively disrupt metabolic pathways in cancer cells, leading to reduced cell viability and increased apoptosis rates .

Future Directions

Further research is necessary to fully elucidate the biological activity and therapeutic potential of this compound. Key areas for future exploration include:

  • Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its biological effects.
  • In Vivo Evaluations : Assessing the efficacy and safety profiles in animal models to determine potential clinical applications.
  • Structural Modifications : Exploring analogs with modified structures to enhance potency and selectivity towards specific biological targets.

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